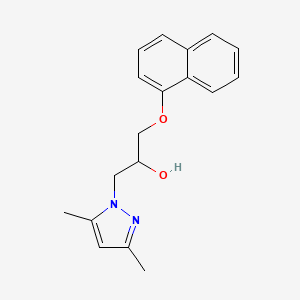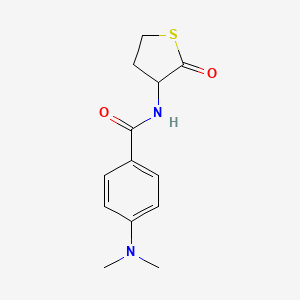
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide, also known as IPPB, is a compound that has been used in scientific research due to its potential as a selective antagonist for the GPR35 receptor. This receptor is involved in various physiological and pathological processes, including inflammation, pain, and cancer.
Mécanisme D'action
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide acts as a selective antagonist for the GPR35 receptor, which is a G protein-coupled receptor that is involved in various cellular processes. The exact mechanism of action of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide is not fully understood, but it is believed to inhibit the signaling pathways that are activated by GPR35 activation.
Biochemical and Physiological Effects
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the migration and proliferation of cells, reduces the expression of pro-inflammatory cytokines, and induces cell death. In mice, N-(4-iodo-2-methylphenyl)-4-propoxybenzamide has been shown to reduce the growth of tumors and improve survival rates. It has also been shown to reduce inflammation in the gut and alleviate neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-iodo-2-methylphenyl)-4-propoxybenzamide in lab experiments is its selectivity for the GPR35 receptor, which allows for more specific investigations into the role of this receptor in various physiological and pathological processes. However, one limitation is that the exact mechanism of action of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research involving N-(4-iodo-2-methylphenyl)-4-propoxybenzamide. One area of interest is investigating its potential as a treatment for various types of cancer, including breast and colon cancer. Another area of interest is exploring its role in the immune system and its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide and its potential for use in drug development.
Méthodes De Synthèse
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide can be synthesized through a three-step process starting with the reaction of 4-iodo-2-methylphenol with propyl bromide to form 4-iodo-2-methylphenylpropyl ether. This intermediate is then reacted with 4-aminobenzamide in the presence of a palladium catalyst to form N-(4-iodo-2-methylphenyl)-4-propoxybenzamide. The purity of the final product can be improved through recrystallization and purification methods.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide has been used in various scientific studies to investigate the role of GPR35 in different physiological and pathological processes. For example, it has been shown to inhibit the migration of cancer cells and reduce the growth of tumors in mice. It has also been studied for its potential as a treatment for inflammatory bowel disease and neuropathic pain.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHIDIOARSPNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)
methyl]acetamide](/img/structure/B4887395.png)

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)

![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)